

# Application Notes and Protocols for Combining LY4337713 with Other Cancer Treatments

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## Compound of Interest

Compound Name: LY433771

Cat. No.: B8210030

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## Introduction

**LY4337713** is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various solid tumors.[1][2] By delivering a potent beta-emitting radioisotope, Lutetium-177 ( $^{177}\text{Lu}$ ), directly to the tumor stroma, **LY4337713** offers a targeted approach to cancer treatment.[2] The expression of FAP is associated with tumor progression, invasion, and immunosuppression, making it a compelling therapeutic target.[3][4][5] Preclinical evidence for other FAP-targeted radioligand therapies suggests potential for combination strategies to enhance anti-tumor efficacy. This document provides an overview of the current understanding of FAP-targeted therapies and outlines protocols for preclinical evaluation of **LY4337713** in combination with other cancer treatments.

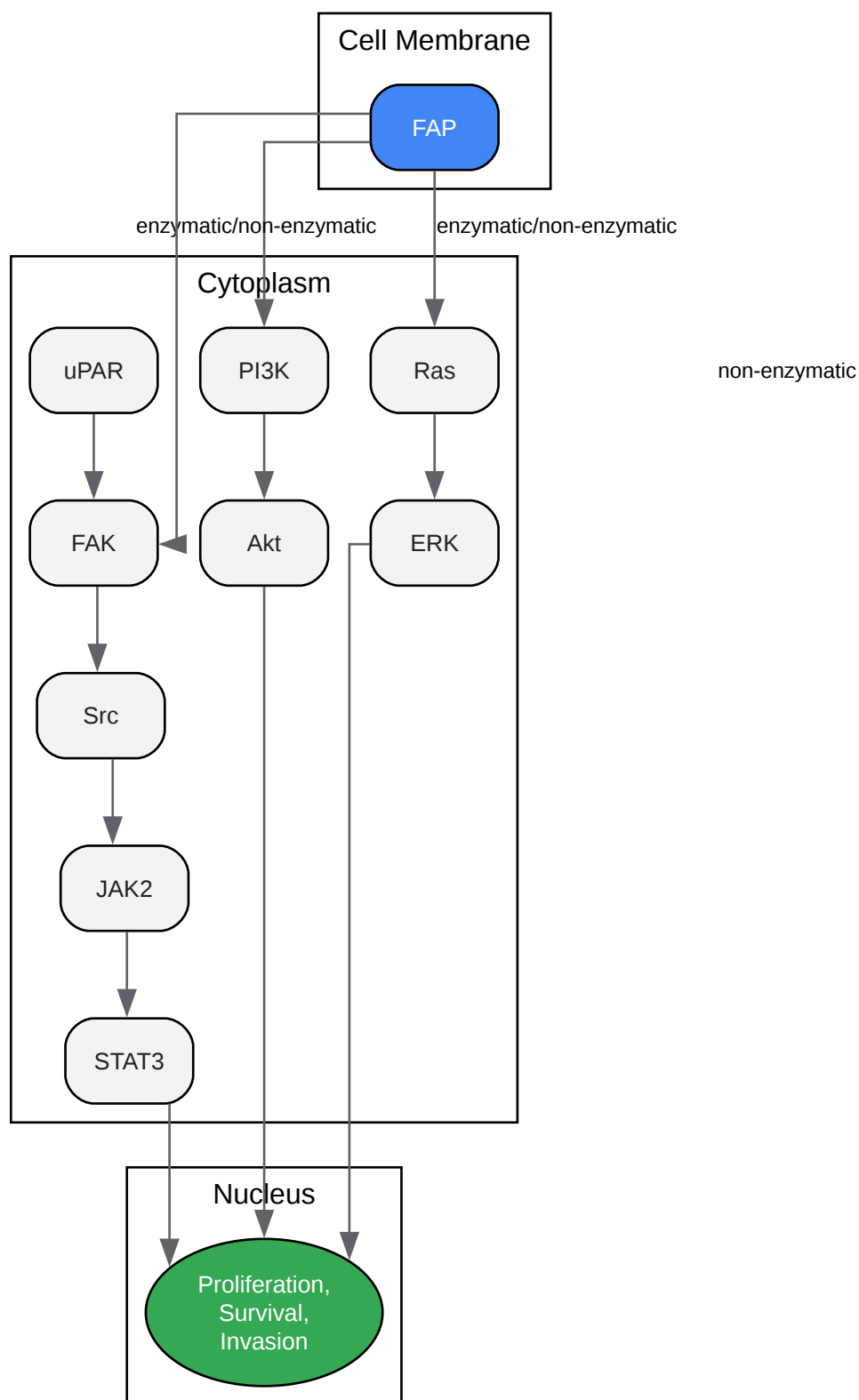
## Mechanism of Action and Signaling Pathways

**LY4337713** is designed to bind with high affinity to FAP on the surface of CAFs.[2] Upon binding, the attached  $^{177}\text{Lu}$  delivers localized beta radiation to the tumor microenvironment, leading to DNA damage and subsequent cell death of both CAFs and adjacent tumor cells through a "cross-fire" effect.[6] The disruption of the tumor-promoting stroma can further inhibit tumor growth and metastasis.

FAP itself is a serine protease that plays a multifaceted role in cancer progression through both enzymatic and non-enzymatic functions.[1][7] It is involved in extracellular matrix remodeling and the activation of several signaling pathways that promote tumor cell proliferation, migration, and invasion.[3][4] Key pathways influenced by FAP include:

- **PI3K/Akt Signaling:** FAP expression has been shown to upregulate the PI3K/Akt pathway, a critical regulator of cell growth, survival, and proliferation.[3][4]
- **STAT3 Signaling:** FAP can positively activate STAT3 in fibroblasts, which in turn can promote an immunosuppressive tumor microenvironment.[4]
- **Ras-ERK Signaling:** In some cancers, FAP has been implicated in the activation of the Ras-ERK pathway, another key driver of cell proliferation and survival.[4]

## FAP Signaling Pathway Diagram



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Caption: FAP-mediated signaling pathways promoting tumor progression.

## Rationale for Combination Therapies

The mechanism of action of **LY4337713** provides a strong rationale for combining it with other cancer treatments to achieve synergistic effects. Potential combination partners include:

- Immunotherapy (e.g., Immune Checkpoint Inhibitors): By remodeling the immunosuppressive tumor microenvironment and inducing immunogenic cell death, FAP-targeted radioligand therapy may enhance the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[8] Preclinical studies combining a FAP-targeted radiopharmaceutical with a PD-L1 inhibitor have shown promising results, leading to complete tumor elimination in mouse models.[8]
- Chemotherapy: Combining **LY4337713** with standard-of-care chemotherapy could provide a dual attack on the tumor, targeting both the cancer cells directly and the supportive stromal environment.
- Targeted Therapies: For tumors driven by specific oncogenic pathways, combining **LY4337713** with targeted inhibitors could overcome resistance mechanisms and improve treatment outcomes.
- Anti-angiogenic Agents: Disrupting the tumor stroma with **LY4337713** may potentiate the effects of drugs that inhibit the formation of new blood vessels.

## Preclinical Data on FAP-Targeted Radioligand Therapies

While specific data for **LY4337713** in combination settings is not yet publicly available, preclinical studies on other  $^{177}\text{Lu}$ -labeled FAP inhibitors provide valuable insights into their potential efficacy and biodistribution.

Compound	Animal Model	Tumor Type	Key Findings	Reference
<sup>177</sup> Lu-OncoFAP-23	BALB/c nude mice with SK-RC-52.hFAP xenografts	Renal Cell Carcinoma	High and prolonged tumor uptake (~16% ID/g at 96h). Potent single-agent anti-cancer activity.	[9][10]
<sup>177</sup> Lu-OncoFAP-23 + L19-IL2	BALB/c mice with CT-26.hFAP tumors	Colorectal Carcinoma	Combination potentiated in vivo anti-tumor activity and induced a potent tumor-directed immune response.	[9][11]
<sup>177</sup> Lu-FAP-HXN	HEK-293-FAP tumor-bearing mice	N/A	Shown significant antitumor activity and longer tumor retention compared to <sup>177</sup> Lu-FAP-2286.	[2][12]
<sup>177</sup> Lu-DOTA-2P(FAPI) <sub>2</sub> + αPD-L1 mAb	CT26-FAP tumor-bearing mice	Colorectal Carcinoma	Combination therapy eliminated tumors in mouse models and enhanced the immune response to the PD-L1 inhibitor.	[8]
<sup>177</sup> Lu-ND-bisFAPI	A549-FAP tumor-bearing mice	Lung Carcinoma	Delivered fourfold higher radiation to	[10]

tumors and  
showed  
significantly  
reduced tumor  
growth compared  
to  $^{177}\text{Lu}$ -FAP-04.

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## Experimental Protocols

The following are generalized protocols for preclinical evaluation of **LY4337713** in combination with other cancer treatments, based on methodologies reported for similar FAP-targeted radioligand therapies.

### In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **LY4337713** alone and in combination with another therapeutic agent in a murine model.

Materials:

- Immunodeficient mice (e.g., BALB/c nude)
- FAP-expressing human cancer cell line (e.g., SK-RC-52.hFAP, HEK-293-FAP)[9][12]
- **LY4337713**
- Combination agent (e.g., anti-PD-L1 antibody)
- Vehicle control
- Calipers for tumor measurement
- Animal imaging system (e.g., SPECT/CT)

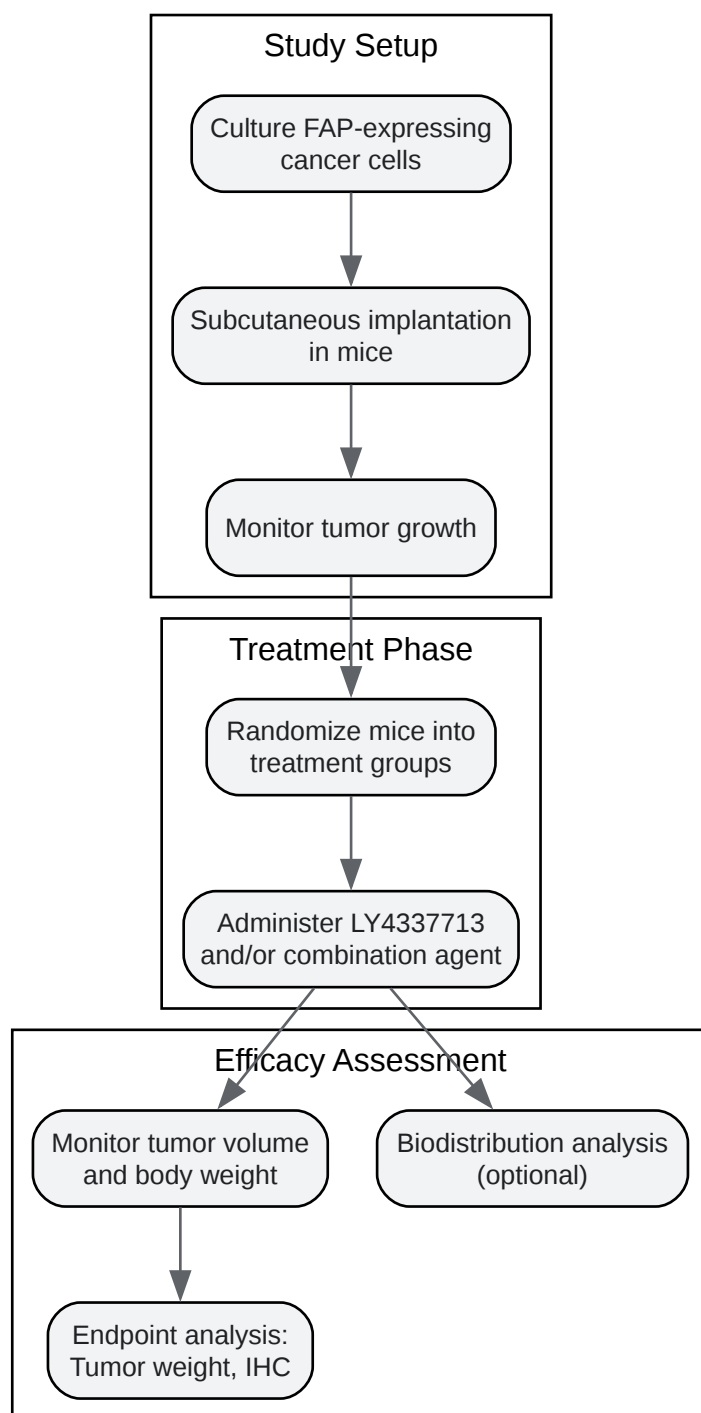
Procedure:

- **Cell Culture and Implantation:** Culture FAP-expressing cancer cells under standard conditions. Subcutaneously inject a suspension of cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu\text{L}$  PBS)

into the flank of each mouse.

- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment groups (e.g., n=5-8 per group):
  - Group 1: Vehicle control
  - Group 2: **LY4337713** alone
  - Group 3: Combination agent alone
  - Group 4: **LY4337713** in combination with the other agent
- Drug Administration: Administer **LY4337713** intravenously at a specified dose and schedule. The combination agent should be administered according to its established protocol.
- Efficacy Assessment:
  - Continue to monitor tumor volume throughout the study.
  - Monitor animal body weight as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
- Biodistribution Studies (Optional): At selected time points after injection of radiolabeled **LY4337713**, euthanize a subset of animals. Harvest tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[9]

## Experimental Workflow Diagram



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